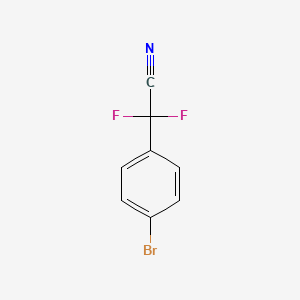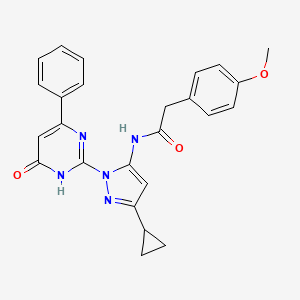
2-(4-Bromophenyl)-2,2-difluoroacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Bromophenyl)-2,2-difluoroacetonitrile” is a chemical compound that has been used in various studies and analyses . It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . Another study described a one-step synthesis of a moderately complex structure .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . These studies often use techniques such as NMR and IR spectroscopy to confirm the molecular structures of the synthesized derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies often involve the use of various analytical techniques to understand the reactions and the products formed.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . These properties often include factors such as melting point, boiling point, and density .科学的研究の応用
Photoluminescence Characteristics
2-(4-Bromophenyl)-2,2-difluoroacetonitrile has been utilized in the synthesis of α,β-diarylacrylonitrile derivatives exhibiting green fluorescence. These compounds, characterized using various analytical methods, show potential in photoluminescent applications due to their stable fluorescence properties in different states and good thermal stability (Li et al., 2011).
Analytical Method Development
A High-Performance Liquid Chromatography (HPLC) method was developed for the quantitative determination of (4-Bromophenyl){Pyridine-2-yl} Acetonitrile impurity. This method is crucial for ensuring the quality of pharmaceutical ingredients, demonstrating its importance in analytical chemistry (Wagh et al., 2017).
Chemical Synthesis and Characterization
Studies have shown the reaction of 2-bromobenzaldehyde with hydrogen cyanide to produce (2-bromophenyl)(hydroxy)acetonitrile, highlighting its role in chemical synthesis and characterization. The compound's molecular structure and bonding characteristics have been thoroughly analyzed, contributing to our understanding of such chemical reactions (Betz et al., 2007).
Microwave-Assisted Synthesis
In another application, microwave irradiation has been used to convert aryldiazonium tetrafluorborates in nitriles, including bromoacetonitrile, into other chemical compounds. This method demonstrates an efficient and rapid approach to chemical synthesis (Saez et al., 2008).
Spectrofluorometric Characterization and Antibacterial Activity
A compound synthesized from this compound demonstrated noteworthy antibacterial properties. Its spectrofluorometric characterization and quantum chemistry calculations further elucidate its potential in biomedical applications (Khan, 2017).
作用機序
Safety and Hazards
将来の方向性
The future directions for the study of similar compounds often involve the development of new molecules with novel modes of action to treat microbial infections and cancer . These studies often aim to overcome the challenges of microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents .
特性
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGKCUCZONIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148172-45-6 |
Source


|
| Record name | 2-(4-bromophenyl)-2,2-difluoroacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)



![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)
![N-[(2,4-dichlorobenzyl)oxy]urea](/img/structure/B2855954.png)
![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)
![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2855960.png)
![(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2855961.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2855964.png)
![2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2855968.png)